[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid
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Overview
Description
[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Imino Group: The imino group can be formed by the condensation of the thiazole derivative with an appropriate amine.
Hydroxylation and Acetylation: The hydroxy group and acetic acid moiety can be introduced through hydroxylation and subsequent acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with target proteins, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: A simpler thiazole derivative with similar structural features.
2-(Trifluoromethyl)thiazole: Contains the trifluoromethyl group but lacks the hydroxy and acetic acid moieties.
4-Hydroxythiazole: Contains the hydroxy group but lacks the trifluoromethyl and acetic acid moieties.
Uniqueness
[(2E)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2,5-dihydro-1,3-thiazol-5-yl]acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the hydroxy and acetic acid moieties provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C12H9F3N2O3S |
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Molecular Weight |
318.27 g/mol |
IUPAC Name |
2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)6-2-1-3-7(4-6)16-11-17-10(20)8(21-11)5-9(18)19/h1-4,8H,5H2,(H,18,19)(H,16,17,20) |
InChI Key |
XVSSTWNZHSPTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)C(S2)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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